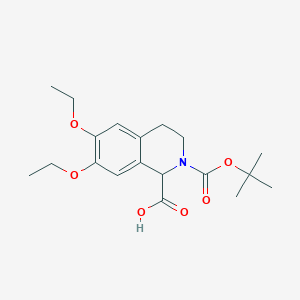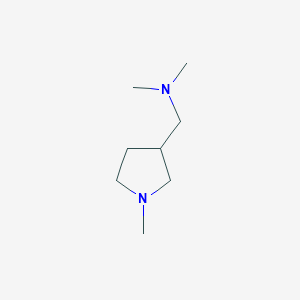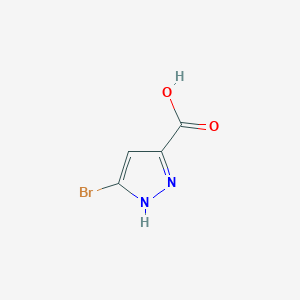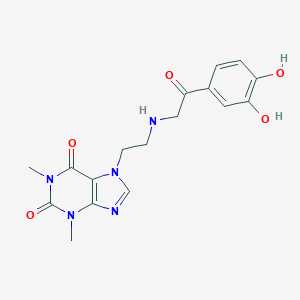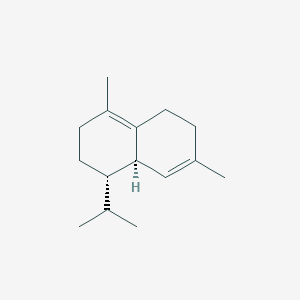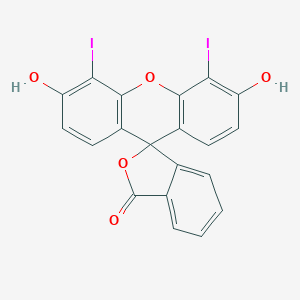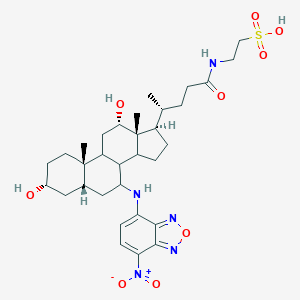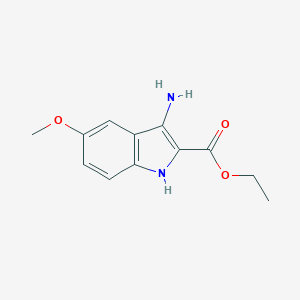
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate and related compounds involves complex reactions that yield highly diversified structures. For instance, a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been developed to synthesize pyrimido[1,2-a]indoles via sequential Sonogashira and [3+3] cyclocondensation reactions, highlighting the versatility of indole derivatives in organic synthesis (Gupta et al., 2011).
Molecular Structure Analysis
The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound related to ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, has been determined through single-crystal X-ray diffraction. This analysis sheds light on the complex interactions and the importance of hydrogen bonds in the crystal packing of similar compounds (Yeong et al., 2018).
Chemical Reactions and Properties
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, demonstrating its reactivity and functional group versatility. For instance, oxidative heterocyclization and condensation reactions have been employed to synthesize selenadiazole and thiadiazole derivatives from methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, showcasing the compound's potential for generating diverse heterocyclic systems (Velikorodov et al., 2016).
科研应用
Ethylene and Plant Growth
Ethylene, a gaseous plant hormone with profound effects on plants, has been extensively studied. Its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is crucial in plant biology. ACC is involved in multiple biological roles beyond being ethylene's precursor. It can be conjugated to different derivatives, metabolized by bacteria favoring plant growth, and is part of a sophisticated transport mechanism ensuring proper ethylene responses. Some studies even suggest ACC functions independently as a signal, showcasing its significant role in plant biology (Van de Poel & Van Der Straeten, 2014).
Biomass Conversion and Material Synthesis
5-Hydroxymethylfurfural (HMF), derived from plant biomass like hexose carbohydrates and lignocellulose, is a versatile reagent and a significant feedstock for the chemical industry. It could replace non-renewable hydrocarbon sources to a considerable extent. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, fuels, solvents, and various chemicals are crucial areas of research. Future projections indicate HMF and its derivatives, such as 5-ethoxymethylfurfural, could be a primary carbon and hydrogen source for 21st-century chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Indolic Structure Metabolites in Disease Biomarkers
Indolic structure metabolites, including those from microbial biotransformation of tryptophan, are gaining attention for their potential as biomarkers in non-infection diseases. These metabolites, including indole-3-acetic acid and indole-3-propionic acid, are associated with gut bacteria and show notable concentration changes in cardiovascular, brain, and gastrointestinal diseases. Understanding these metabolites' roles could be significant in diagnosing and treating various diseases, emphasizing the importance of maintaining a constant level of indolic structure metabolites in the human body (Beloborodova, Chernevskaya, & Getsina, 2020).
未来方向
The future directions of research on “ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate” and similar compounds could involve further investigation of their synthesis, biological activity, and potential applications in medicine . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
性质
IUPAC Name |
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKRXQYFEJCJEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355671 |
Source


|
| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
CAS RN |
89607-80-7 |
Source


|
| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

